molecular formula C7H15NS B2834977 (2,2-Dimethylthiolan-3-yl)methanamine CAS No. 1481415-13-7

(2,2-Dimethylthiolan-3-yl)methanamine

Cat. No.: B2834977
CAS No.: 1481415-13-7
M. Wt: 145.26
InChI Key: YPTMOASDMGGYSM-UHFFFAOYSA-N
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Description

“(2,2-Dimethylthiolan-3-yl)methanamine” is a chemical compound with the CAS Number: 1481415-13-7 . It has a molecular weight of 145.27 and is typically stored at 4 degrees Celsius . It is a liquid in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is (2,2-dimethyltetrahydrothiophen-3-yl)methanamine . The InChI code for this compound is 1S/C7H15NS/c1-7(2)6(5-8)3-4-9-7/h6H,3-5,8H2,1-2H3 .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 145.27 . The compound is stored at 4 degrees Celsius .

Scientific Research Applications

Synthesis and Characterization

A novel compound, closely related to (2,2-Dimethylthiolan-3-yl)methanamine, has been synthesized and characterized. This research involved the synthesis of N, N-dimethyl [(E)-(2-nitromethylene-1, 3-dithiolan-4-yl)] methanamine through a condensation reaction. Its structure was confirmed through NMR and X-ray diffractions (Zhai Zhi-we, 2014).

Surface-Catalyzed Reactions

Research on surface-catalyzed reactions between gases similar to this compound has been conducted. A study on the reaction of 2,2-dimethylpropanal and methanamine revealed the formation of active-site imines, offering insights into processes common to biological systems (Mascavage, Sonnet, & Dalton, 2006).

Novel Electron-Transfer Mediated Reactions

Research on (anthracen-9-yl)methanamines, which are structurally similar to this compound, has shown they undergo electron-transfer mediated C–N bond cleavage, leading to the formation of complex structures. This study aids in understanding the chemical properties of related compounds (Vadakkan et al., 2005).

Tandem Catalysis

In the realm of catalysis, studies have shown the use of similar compounds in tandem catalysis. For instance, dimethylamine was used in the hydrogenation of CO2 to methanol, demonstrating the potential application of this compound in similar catalytic processes (Rezayee, Huff, & Sanford, 2015).

Crystallographic and DFT Studies

The pyrrolide-imine Schiff base compounds, structurally related to this compound, have been synthesized and studied through X-ray crystallography and density functional theory. These studies provide insights into the hydrogen bonding and electronic properties of such compounds (Akerman & Chiazzari, 2014).

Safety and Hazards

The compound has been classified with the signal word “Danger” according to GHS (Globally Harmonized System of Classification and Labelling of Chemicals) . The hazard statements associated with it are H227, H302, H312, H314, H332, H335 . These indicate that the compound is combustible, harmful if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, harmful if inhaled, and may cause respiratory irritation .

Properties

IUPAC Name

(2,2-dimethylthiolan-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NS/c1-7(2)6(5-8)3-4-9-7/h6H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTMOASDMGGYSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCS1)CN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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